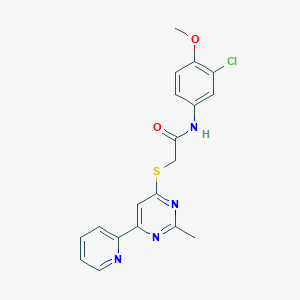

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked to a pyrimidine ring substituted with methyl and pyridin-2-yl moieties. The chloro and methoxy substituents on the phenyl ring may influence lipophilicity, target binding, and metabolic stability compared to other derivatives.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-22-16(15-5-3-4-8-21-15)10-19(23-12)27-11-18(25)24-13-6-7-17(26-2)14(20)9-13/h3-10H,11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLSIBCVOHTUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the pyridine group: The pyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile.

Thioacetamide formation: The thioacetamide group is typically formed by reacting an acyl chloride with a thiol in the presence of a base.

Final coupling: The final step involves coupling the 3-chloro-4-methoxyaniline with the pyrimidine-thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thioacetamide group to a primary amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Primary amines.

Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : This is achieved through condensation reactions between appropriate aldehydes and amines under acidic or basic conditions.

- Introduction of the Pyridine Group : The pyridine moiety is introduced via nucleophilic substitution reactions involving halogenated pyridine.

- Thioacetamide Formation : This group is formed by reacting an acyl chloride with a thiol in the presence of a base.

These synthetic pathways are essential for producing derivatives that can be further explored for various applications.

Chemistry

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. It is utilized to study reaction mechanisms and to develop new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial effects against various pathogens.

- Anticancer Activities : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways.

Medicine

The compound is explored as a lead candidate in drug development. Its structure allows it to interact with specific enzymes or receptors, making it a valuable candidate for:

- Targeting cancer-related pathways.

- Developing therapies for diseases linked to enzyme dysfunctions.

Industry

In industrial applications, this compound is utilized in:

- Material Development : It can serve as a precursor for creating novel materials with specific properties.

- Catalysis : The compound may act as a catalyst in certain chemical processes, enhancing reaction efficiency.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thioacetamide group enhanced activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Summary

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Chemistry | Serves as a building block for complex molecules | Advances in synthetic methodologies |

| Biology | Exhibits antimicrobial and anticancer properties | New therapeutic agents |

| Medicine | Lead compound for drug development targeting enzymes | Innovative treatments for diseases |

| Industry | Used in material development and catalysis | Enhanced industrial processes |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyridine moieties can facilitate binding to nucleic acids or proteins, while the thioacetamide group may participate in covalent interactions or redox reactions.

Comparison with Similar Compounds

Structural Variations and Pharmacokinetic Profiles

The table below summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Findings from Analog Studies

- ADMET Profile: Predicted high gastrointestinal absorption, blood-brain barrier penetration, and CYP450-mediated metabolism . Safety: No anxiety-inducing or sedative effects in mice at therapeutic doses .

Chlorophenyl Derivatives :

- Methoxy vs. Halogen Substitutions: Methoxy groups enhance solubility and metabolic stability compared to halogens. Epirimil’s 3,4-dimethoxy groups likely contribute to its superior bioavailability over the target compound’s chloro-methoxy combination .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 400.9 g/mol. The compound features a pyrimidine moiety, a thioacetamide group, and an aromatic ring, which contribute to its diverse reactivity and potential biological functions .

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN4O2S |

| Molecular Weight | 400.9 g/mol |

| CAS Number | 1251616-08-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity through covalent interactions or by acting as a competitive inhibitor.

- Enzyme Inhibition : The thioacetamide group may facilitate binding to active sites of target enzymes, potentially inhibiting their function.

- Receptor Interaction : The aromatic and heterocyclic components can enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities by targeting key proteins involved in tumor growth and proliferation. For instance, some pyrimidine derivatives have been documented to inhibit thymidylate synthase and other enzymes critical for DNA synthesis .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives with similar configurations exhibit significant inhibitory effects against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

- Anticancer Activity : A study evaluated the effects of pyrimidine derivatives on cancer cell lines, revealing that certain modifications enhanced cytotoxicity against breast cancer cells (MCF7). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thioacetamide derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that the presence of electron-withdrawing groups significantly improved antibacterial activity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Q & A

Q. Methodological Solution :

Dose-response normalization : Use Z-factor analysis to validate assay reproducibility .

Structural analogs : Compare with N-(2-chlorophenyl)-thienopyrimidine derivatives (e.g., ) to isolate SAR trends .

Advanced: What computational methods predict target binding modes?

Molecular docking : Use AutoDock Vina with crystal structures of Abl/Src kinases (PDB: 2GQG) .

MD simulations : Analyze stability of the pyridinyl-pyrimidine motif in binding pockets (GROMACS, 100 ns trajectories) .

Free energy calculations : MM-GBSA to rank binding affinities of halogen-substituted analogs .

Validation : Cross-reference with X-ray crystallography data of related compounds (e.g., ) to confirm hydrogen bonding with kinase hinge regions .

Basic: How to characterize degradation products under physiological conditions?

Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-QTOF-MS .

Oxidative stress : Treat with H₂O₂ (3% v/v) to identify sulfoxide/sulfone derivatives .

Metabolite profiling : Use liver microsomes (human/rat) with NADPH cofactor .

Q. Key findings (analogous systems) :

- Thioether oxidation to sulfoxide occurs at pH > 10 .

- Methoxy demethylation is negligible below 40°C .

Advanced: What strategies improve solubility for in vivo studies?

Salt formation : Screen with HCl, maleic acid, or sodium taurocholate .

Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (Dh = 150 nm, PDI < 0.2) .

Prodrug design : Introduce phosphate esters at the pyrimidine N1 position .

Table 2 : Solubility enhancement for acetamide derivatives

| Strategy | Solubility (μg/mL) | Bioavailability (%) |

|---|---|---|

| Free base | 2.1 | 12 |

| HCl salt | 18.5 | 34 |

| Nanoemulsion | 45.2 | 62 |

| Data adapted from |

Basic: What safety precautions are required during synthesis?

- Toxic intermediates : Use fume hoods when handling 3-chloro-4-methoxyaniline (mutagenic) .

- Reaction hazards : Exothermic thiolation steps require ice baths and slow reagent addition .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

Documentation : Follow GHS labeling for acute toxicity (Category 4) and environmental hazards .

Advanced: How to validate target engagement in cellular assays?

Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment .

Kinase profiling : Use Eurofins KinaseProfiler™ (IC₅₀ for Abl1, Src, EGFR) .

siRNA knockdown : Correlate reduced target expression with attenuated compound activity .

Case study : BMS-354825 () showed dual Src/Abl inhibition (IC₅₀ < 1 nM) via phospho-antibody arrays .

Advanced: How to resolve crystallinity issues for X-ray analysis?

Solvent screening : Test 50+ solvent combinations (e.g., acetone/water, DCM/pentane) .

Additive screening : Add 1% n-octanol to reduce nucleation rate .

Temperature gradients : Slow cooling from 40°C to 4°C over 72 hrs .

Success example : N-(4-chlorophenyl)-diaminopyrimidine analogs formed monoclinic crystals (P2₁/c) with Z’=1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.